![molecular formula C11H16 B13798313 tetracyclo[5.3.1.02,6.04,9]undecane](/img/structure/B13798313.png)
tetracyclo[5.3.1.02,6.04,9]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetracyclo[5.3.1.02,6.04,9]undecane can be synthesized through a series of reactions starting from 2,4-dibromohomoadamantanes. Heating a mixture of endo, exo- and endo, endo-2,4-dibromohomoadamantanes at 180°C in hexamethylphosphoric triamide (HMPT) induces a skeletal rearrangement with concomitant dehydrobromination, yielding tricyclo[5.3.1.04,9]undeca-2,5-diene . Direct photoexcitation of this intermediate in diethyl ether leads to an intramolecular [2+2] cycloaddition, producing 3,5-dehydronoriceane. Finally, hydrogenation of 3,5-dehydronoriceane over platinum oxide (PtO2) results in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for tetracyclo[53102,6
Analyse Chemischer Reaktionen
Types of Reactions
Tetracyclo[5.3.1.02,6.04,9]undecane undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s cage structure allows for unique reactivity patterns compared to more common hydrocarbons.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Hydrogenation over platinum oxide (PtO2) is a common method for reducing intermediates to form this compound.
Substitution: Halogenation reactions can be performed using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Tetracyclo[5.3.1.02,6.04,9]undecane has several applications in scientific research:
Chemistry: Its unique structure makes it a valuable model compound for studying polycyclic hydrocarbons and their reactivity.
Medicine: Research into the biological activity of this compound derivatives could lead to new therapeutic agents.
Industry: The compound’s stability and reactivity make it useful in materials science and the development of new polymers.
Wirkmechanismus
The mechanism by which tetracyclo[5.3.1.02,6.04,9]undecane exerts its effects is primarily related to its unique cage structure, which influences its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentacyclo[5.3.1.02,6.03,5.04,9]undecane: This compound has a similar cage structure but with an additional ring, leading to different reactivity and properties.
Tricyclo[5.3.1.04,9]undeca-2,5-diene: An intermediate in the synthesis of tetracyclo[5.3.1.02,6.04,9]undecane, this compound undergoes unique photochemical reactions.
Uniqueness
Tetracyclo[53102,604,9]undecane is unique due to its specific cage structure, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C11H16 |
|---|---|
Molekulargewicht |
148.24 g/mol |
IUPAC-Name |
tetracyclo[5.3.1.02,6.04,9]undecane |
InChI |
InChI=1S/C11H16/c1-6-2-9-3-8(1)10-4-7(6)5-11(9)10/h6-11H,1-5H2 |
InChI-Schlüssel |
YYJFFBNXSKWVEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1C4C3CC2C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


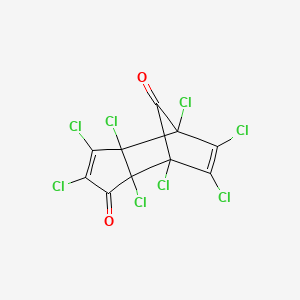
![sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate](/img/structure/B13798245.png)


![2-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]acetic acid](/img/structure/B13798255.png)
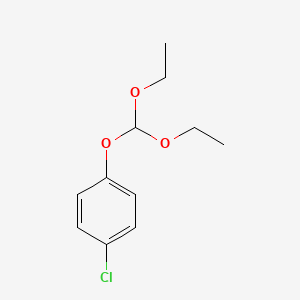

![1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;titanium](/img/structure/B13798273.png)
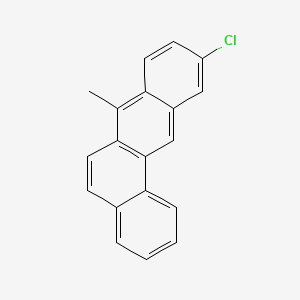
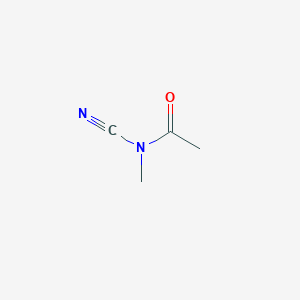
![8-Methyl-3-nitrosoimidazo[1,2-a]pyridine](/img/structure/B13798288.png)
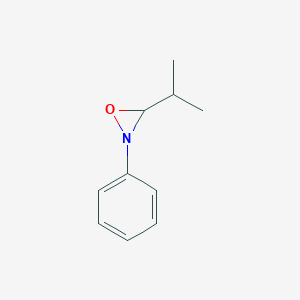
![(1S,2R)-2-ethyl-1,6,6-trimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B13798300.png)

